molecular formula C8H8N2O2 B12566717 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- CAS No. 198827-85-9

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)-

Cat. No.: B12566717
CAS No.: 198827-85-9
M. Wt: 164.16 g/mol
InChI Key: ZUMHKCBZOOHRSN-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- is a heterocyclic organic compound that belongs to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core with a methyl group at the 5-position and a propynyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as uracil derivatives.

    Alkylation: The 1-position of the pyrimidinedione ring is alkylated using propargyl bromide under basic conditions to introduce the propynyl group.

    Methylation: The 5-position is methylated using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- undergoes various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form dihydropyrimidinedione derivatives.

    Substitution: Halogenation and other substitution reactions can occur at the methyl group or the propynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dihydropyrimidinedione derivatives.

    Substitution: Halogenated pyrimidinedione derivatives.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The propynyl group can interact with various biological pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propyl)-: Similar structure but with a propyl group instead of a propynyl group.

    2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-ethyl)-: Similar structure but with an ethyl group instead of a propynyl group.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

198827-85-9

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-methyl-1-prop-2-ynylpyrimidine-2,4-dione

InChI

InChI=1S/C8H8N2O2/c1-3-4-10-5-6(2)7(11)9-8(10)12/h1,5H,4H2,2H3,(H,9,11,12)

InChI Key

ZUMHKCBZOOHRSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC#C

Origin of Product

United States

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